1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one
Overview
Description
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a methoxy group and a 3-methylbutoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 3-methylbutanol.
Reaction Conditions: The reaction involves the alkylation of 3-methoxyphenol with 3-methylbutanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the intermediate 3-methoxy-4-(3-methylbutoxy)phenol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or butoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-one: This compound has a trifluoromethyl group instead of a butoxy group, which imparts different chemical properties and reactivity.
1-[3-Methoxy-4-(methyl)phenyl]ethan-1-one: Lacks the butoxy group, making it less hydrophobic and altering its interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4/h5-6,9-10H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDWEVOYCSIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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